molecular formula C7H10OS B2432026 (2,5-Dimethylthiophen-3-yl)methanol CAS No. 875238-39-4

(2,5-Dimethylthiophen-3-yl)methanol

Cat. No.: B2432026
CAS No.: 875238-39-4
M. Wt: 142.22
InChI Key: CVQUIXMHNWJFGY-UHFFFAOYSA-N
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Description

(2,5-Dimethylthiophen-3-yl)methanol: is a chemical compound with the molecular formula C7H10OS . It is a white crystalline solid and is known for its unique structure, which consists of a thiophene ring with two methyl groups at the 2 and 5 positions and a methanol group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylthiophen-3-yl)methanol typically involves the reaction of 2,5-dimethylthiophene with formaldehyde under acidic conditions. This reaction yields the desired methanol derivative through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylthiophen-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

    Oxidation: 2,5-Dimethylthiophene-3-carboxylic acid.

    Reduction: 2,5-Dimethylthiophene.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Chemistry

(2,5-Dimethylthiophen-3-yl)methanol is used in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (2,5-Dimethylthiophen-3-yl)methanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on these targets, leading to changes in their activity. For example, it may inhibit or activate enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene: Lacks the methanol group, making it less reactive in certain chemical reactions.

    3-Methylthiophene: Has only one methyl group, resulting in different chemical properties.

    Thiophene-3-methanol: Lacks the methyl groups at the 2 and 5 positions, affecting its reactivity and applications.

Uniqueness

(2,5-Dimethylthiophen-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2,5-dimethylthiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-5-3-7(4-8)6(2)9-5/h3,8H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQUIXMHNWJFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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